N-(2-(pyrimidin-5-yl)ethyl)pivalamide
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Overview
Description
N-(2-(pyrimidin-5-yl)ethyl)pivalamide is a compound that features a pyrimidine ring attached to an ethyl chain, which is further connected to a pivalamide group. Pyrimidine derivatives are known for their wide range of pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the pyrimidine ring in this compound suggests potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(pyrimidin-5-yl)ethyl)pivalamide typically involves the reaction of pyrimidine derivatives with ethylamine and pivaloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Synthesis of 2-(pyrimidin-5-yl)ethylamine by reacting pyrimidine with ethylamine.
Step 2: Acylation of 2-(pyrimidin-5-yl)ethylamine with pivaloyl chloride to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(2-(pyrimidin-5-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the ethyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential pharmacological activities can be explored for therapeutic applications.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(2-(pyrimidin-5-yl)ethyl)pivalamide can be compared with other pyrimidine derivatives to highlight its uniqueness:
Similar Compounds: Examples include 2-(pyrimidin-5-yl)ethylamine, N-(pyrimidin-2-yl)pivalamide, and other pyrimidine-based compounds.
Uniqueness: The presence of both the ethyl chain and the pivalamide group in this compound may confer unique properties, such as enhanced stability or specific biological activities, distinguishing it from other pyrimidine derivatives.
Properties
IUPAC Name |
2,2-dimethyl-N-(2-pyrimidin-5-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)10(15)14-5-4-9-6-12-8-13-7-9/h6-8H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASZAXBYNIVCLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CN=CN=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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